molecular formula C16H20FN3O3S B2405763 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1211800-18-8

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2405763
CAS No.: 1211800-18-8
M. Wt: 353.41
InChI Key: CFEOSUMOPUXHKV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of 4-fluorobenzoyl chloride or 4-fluorobenzoic acid as starting materials, which are reacted with the oxadiazole intermediate.

    Attachment of the isopropylsulfonyl-piperidine moiety: This can be done by reacting the oxadiazole intermediate with isopropylsulfonyl chloride and piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The isopropylsulfonyl-piperidine moiety may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(1-propan-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(2)24(21,22)20-9-7-13(8-10-20)16-19-18-15(23-16)12-3-5-14(17)6-4-12/h3-6,11,13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEOSUMOPUXHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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